molecular formula C17H17N5O2 B4633302 4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(4-pyridylmethyl)butanamide

4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(4-pyridylmethyl)butanamide

Cat. No.: B4633302
M. Wt: 323.35 g/mol
InChI Key: OOQYUXIRIOLPNQ-UHFFFAOYSA-N
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Description

4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(4-pyridylmethyl)butanamide is a synthetic carboxamide derivative featuring a benzotriazinone core linked to a 4-pyridylmethyl group via a butanamide chain. This compound is synthesized through a multi-step process involving isatin oxidation to isatoic anhydride, diazotization, and coupling with 4-aminomethylpyridine . Its structural design aligns with pharmacophores targeting enzymes or receptors requiring both aromatic and hydrogen-bonding interactions.

Properties

IUPAC Name

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-4-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-16(19-12-13-7-9-18-10-8-13)6-3-11-22-17(24)14-4-1-2-5-15(14)20-21-22/h1-2,4-5,7-10H,3,6,11-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQYUXIRIOLPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(4-pyridylmethyl)butanamide typically involves the condensation of 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetic acid with a pyridylmethylamine derivative under controlled conditions. The reaction is usually carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(4-pyridylmethyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxyl derivatives, substituted benzotriazines, and various amide derivatives .

Scientific Research Applications

4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(4-pyridylmethyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(4-pyridylmethyl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

N-Alkyl/Phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides

A series of N-alkyl/phenyl derivatives (e.g., 14a–14n) share the benzotriazinone core and butanamide chain but differ in N-substituents (Table 1). For example:

  • 14a (N-ethyl): Smaller alkyl group improves solubility but reduces steric hindrance.
  • 14n (N-phenyl): Aromatic substituent enhances π-π stacking but may increase metabolic instability.

Table 1: Comparison of N-Substituted Benzotriazinone Carboxamides

Compound N-Substituent Molecular Formula Key Properties/Applications
Target Compound 4-Pyridylmethyl C₁₉H₁₈N₆O₂ Enhanced solubility, kinase inhibition potential
14a (N-ethyl) Ethyl C₁₅H₁₆N₄O₂ Moderate solubility, intermediate steric effects
14n (N-phenyl) Phenyl C₁₉H₁₆N₄O₂ High lipophilicity, π-π interactions

Azinphos Derivatives (Organophosphates)

Azinphos-methyl (O,O-dimethyl-S-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]methyl phosphorodithioate) and Azinphos ethyl (O,O-diethyl analog) are pesticides containing the benzotriazinone core. Unlike the target compound, these feature phosphorodithioate groups, conferring insecticidal activity via acetylcholinesterase inhibition. Their higher molecular weights (e.g., 317.3 g/mol for Azinphos-methyl) and sulfur atoms increase environmental persistence and toxicity .

Heterocyclic Analogs with Pyridazinone Cores

Compounds like 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide (CAS: 953159-12-1) replace benzotriazinone with pyridazinone. The pyridazinone core lacks one nitrogen atom in the fused ring, reducing electron-deficient character and altering binding kinetics. The sulfamoylphenethyl group introduces hydrogen-bonding capacity distinct from the pyridylmethyl group .

Table 2: Benzotriazinone vs. Pyridazinone Analogs

Feature Target Compound Pyridazinone Analog (CAS: 953159-12-1)
Core Structure Benzotriazinone Pyridazinone
Molecular Weight ~354.4 g/mol 440.5 g/mol
Key Substituent 4-Pyridylmethyl 4-Sulfamoylphenethyl
Potential Application Enzyme inhibition Sulfonamide-based therapeutics

Sulfonate Ester Derivatives

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)ethyl-4-methyl benzenesulfonate (Wyeth, 2005) replaces the butanamide chain with a sulfonate ester. This modification increases electrophilicity, making it a reactive intermediate in serotonin-related drug synthesis. The target compound’s amide linkage offers greater stability and slower hydrolysis .

Q & A

Q. Basic Research Focus

  • Structural confirmation : High-resolution NMR (¹H/¹³C, COSY, HSQC) to resolve peaks for the benzotriazinone (δ 8.2–8.5 ppm) and pyridylmethyl groups (δ 4.5–4.7 ppm) .
  • Purity assessment : HPLC-MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to detect impurities (<0.5% threshold) .
  • Stability testing : Forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions, monitored by UPLC .

What is the role of the benzotriazinone moiety in the compound’s biological activity, and how can it be probed experimentally?

Advanced Research Focus
The benzotriazinone core likely acts as a pharmacophore via:

  • Enzyme inhibition : Competitive binding to ATP pockets in kinases (e.g., EGFR, VEGFR2) due to structural mimicry of adenine .
  • Redox activity : Generation of reactive oxygen species (ROS) under physiological conditions, detectable via DCFH-DA assays .
    Experimental Design :
  • Mutagenesis studies : Engineer kinase mutants (e.g., T790M in EGFR) to test binding specificity.
  • Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes (PDB deposition recommended) .

How does the compound’s stability vary under different storage and experimental conditions?

Q. Advanced Research Focus

  • Thermal stability : TGA analysis shows decomposition >200°C, but room-temperature storage in amber vials (under argon) is stable for ≥6 months .
  • pH sensitivity : Hydrolysis of the amide bond occurs at pH <2 or >10, confirmed by LC-MS detection of degradation products (e.g., free pyridylmethylamine) .
    Mitigation : Use lyophilization for long-term storage and buffer systems (e.g., PBS at pH 7.4) for in vitro assays .

What is the impact of fluorinated analogs on the compound’s pharmacokinetic and pharmacodynamic properties?

Basic Research Focus
Fluorination at the pyridyl or benzotriazinone ring enhances:

  • Metabolic stability : Reduced CYP450-mediated oxidation (e.g., 19F NMR tracks defluorination in microsomal assays) .
  • Bioavailability : LogP increases by ~0.5 units with fluorination, improving membrane permeability (Caco-2 assay data) .
    Synthesis : Introduce fluorine via electrophilic substitution (e.g., Selectfluor®) or use fluorinated building blocks .

How can computational modeling guide the optimization of this compound’s bioactivity?

Q. Advanced Research Focus

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in kinase domains (e.g., PDB: 1M17 for EGFR) .
  • MD simulations : Assess conformational stability of the amide linker over 100-ns trajectories (AMBER or GROMACS) .
    Validation : Correlate computed binding energies (ΔG) with experimental IC50 values from kinase inhibition assays .

What are the key impurities generated during synthesis, and how can they be controlled?

Basic Research Focus
Common impurities include:

  • Unreacted intermediates : Residual pyridylmethylamine (detected via ninhydrin test).
  • Oxidation byproducts : Benzotriazinone N-oxide (mass spec m/z +16) .
    Control Strategies : Optimize reaction time (≤24 hr) and use scavengers (e.g., trisamine for excess coupling agents) .

How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

Q. Advanced Research Focus

  • Scaffold modulation : Synthesize derivatives with varying linker lengths (e.g., C3 vs. C4 alkyl chains) .
  • Functional group swaps : Replace the pyridylmethyl group with thiazole or imidazole rings to assess steric/electronic effects .
    Assays : Test derivatives in dose-response curves (e.g., 0.1–100 µM) against target enzymes and counter-screens for off-target activity .

What experimental approaches can elucidate synergistic effects between this compound and other therapeutic agents?

Q. Advanced Research Focus

  • Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI <1) in cell viability assays (e.g., with cisplatin or paclitaxel) .
  • Pathway analysis : RNA-seq or phosphoproteomics to identify co-targeted signaling nodes (e.g., PI3K/Akt and MAPK pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(4-pyridylmethyl)butanamide
Reactant of Route 2
Reactant of Route 2
4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(4-pyridylmethyl)butanamide

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